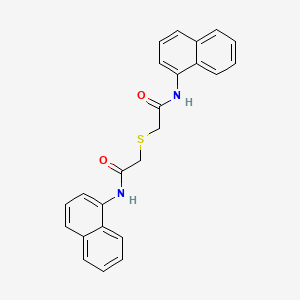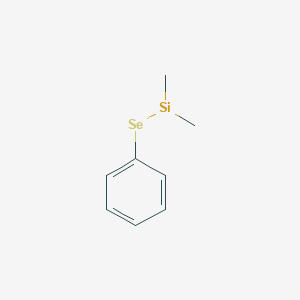
1,3-Dioxepane, 5,6-dibromo-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxepane, 5,6-dibromo-, trans- is a chemical compound with the molecular formula C5H8Br2O2. This compound features a seven-membered ring containing two oxygen atoms and two bromine atoms attached at the 5th and 6th positions in a trans configuration . The presence of bromine atoms makes it a valuable compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxepane, 5,6-dibromo-, trans- can be synthesized through the dibromination of 1,3-dioxepane. The reaction typically involves the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light . The reaction conditions are generally mild, and the process yields the trans-isomer due to the stereospecific nature of the dibromination reaction.
Industrial Production Methods
Industrial production of 1,3-Dioxepane, 5,6-dibromo-, trans- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired trans-isomer.
化学反应分析
Types of Reactions
1,3-Dioxepane, 5,6-dibromo-, trans- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 1,3-dioxepane derivatives with fewer bromine atoms.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 1,3-dioxepane derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of partially or fully de-brominated 1,3-dioxepane derivatives.
Oxidation: Formation of more oxidized 1,3-dioxepane derivatives with additional oxygen-containing functional groups.
科学研究应用
1,3-Dioxepane, 5,6-dibromo-, trans- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Dioxepane, 5,6-dibromo-, trans- involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound’s unique structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the formation of new bonds and functional groups.
相似化合物的比较
Similar Compounds
1,2-Dioxepane: Another isomer of dioxepane with different reactivity and stability.
1,4-Dioxepane: An isomer with distinct chemical properties and applications.
1,3-Dioxepane: The parent compound without bromine atoms, used in different synthetic applications.
Uniqueness
1,3-Dioxepane, 5,6-dibromo-, trans- is unique due to the presence of bromine atoms in a trans configuration, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
属性
CAS 编号 |
61253-90-5 |
|---|---|
分子式 |
C5H8Br2O2 |
分子量 |
259.92 g/mol |
IUPAC 名称 |
(5R,6R)-5,6-dibromo-1,3-dioxepane |
InChI |
InChI=1S/C5H8Br2O2/c6-4-1-8-3-9-2-5(4)7/h4-5H,1-3H2/t4-,5-/m1/s1 |
InChI 键 |
OMZULIAXFBVADQ-RFZPGFLSSA-N |
手性 SMILES |
C1[C@H]([C@@H](COCO1)Br)Br |
规范 SMILES |
C1C(C(COCO1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)

![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)

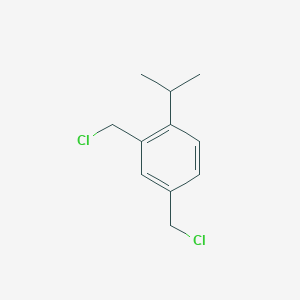
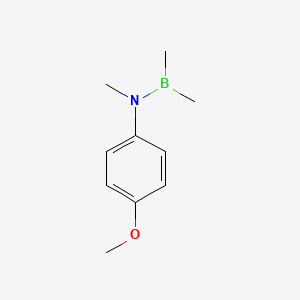
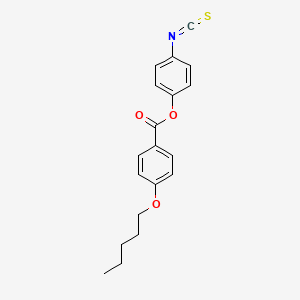
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
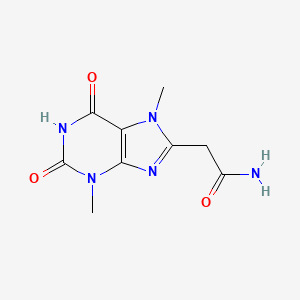

![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
